Sub-Nanomolar Potency Against Recombinant Human CD73 (hCD73)
CD73-IN-14 demonstrates potent inhibition of recombinant human CD73 enzyme activity. In a standardized biochemical assay, it achieves a half-maximal inhibitory concentration (IC50) of 0.170 nM [1]. This level of potency is comparable to other advanced clinical candidates, establishing CD73-IN-14 as a high-quality tool compound for in vitro studies.
| Evidence Dimension | IC50 for inhibition of recombinant human CD73 |
|---|---|
| Target Compound Data | 0.170 nM |
| Comparator Or Baseline | ORIC-533: 0.1 nM [2]; AB680: 0.043 nM (soluble hCD73) [3] |
| Quantified Difference | Potency is within the same sub-nanomolar range as leading clinical candidates. A direct, head-to-head comparison under identical assay conditions is not available in the public domain. |
| Conditions | Recombinant human CD73 enzyme assay (AMP-Glo) [1] |
Why This Matters
This data confirms CD73-IN-14's high intrinsic potency, ensuring that it is a relevant and competitive tool for studying CD73 biology and validating target engagement in biochemical assays.
- [1] BindingDB. (2022). BDBM511076: Affinity Data (IC50). Retrieved April 15, 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (2024). ORIC-533 Ligand Page. Retrieved April 15, 2026. View Source
- [3] Hoelzel Biotech. (n.d.). CD73 inhibitor AB-680. Retrieved April 15, 2026. View Source
